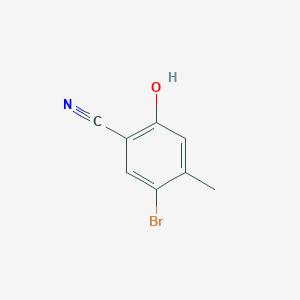
4-Methyl-5-bromo-2-hydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-5-bromo-2-hydroxybenzonitrile is an organic compound with the molecular formula C8H6BrNO It is a derivative of benzonitrile, featuring a bromine atom at the 5th position, a hydroxyl group at the 2nd position, and a methyl group at the 4th position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-bromo-2-hydroxybenzonitrile can be achieved through several methods. One common approach involves the bromination of 4-methyl-2-hydroxybenzonitrile. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the benzene ring.
Another method involves the nitrile formation from a suitable precursor, such as 4-methyl-5-bromo-2-hydroxybenzaldehyde, through a dehydration reaction using reagents like hydroxylamine hydrochloride and a dehydrating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitrile formation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-bromo-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst are used.
Major Products
The major products formed from these reactions include substituted benzonitriles, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methyl-5-bromo-2-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-5-bromo-2-hydroxybenzonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-hydroxybenzonitrile: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-hydroxybenzonitrile:
4-Methyl-5-chloro-2-hydroxybenzonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and interactions.
Uniqueness
4-Methyl-5-bromo-2-hydroxybenzonitrile is unique due to the combination of the methyl, bromine, and hydroxyl groups on the benzene ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H6BrNO |
|---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-4-methylbenzonitrile |
InChI |
InChI=1S/C8H6BrNO/c1-5-2-8(11)6(4-10)3-7(5)9/h2-3,11H,1H3 |
InChI Key |
TYLWGQOYOPWHQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















